![molecular formula C17H10ClF3N2O2 B2705866 8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone CAS No. 551930-82-6](/img/structure/B2705866.png)
8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-acetyl-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone” is a chemical compound with the molecular formula C17H10ClF3N2O2 and a molecular weight of 366.72 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a quinolinone ring attached to a pyridinyl ring through a carbon atom. The quinolinone ring is acetylated at the 8-position, and the pyridinyl ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .科学的研究の応用
Metal Chelation and Biological Activity
Quinolinone derivatives have been investigated for their ability to chelate with metals, forming complexes with bivalent metal cations like Fe(II), Cu(II), and Zn(II). These metal chelates have been characterized and evaluated for their biological activities, including potential bactericidal properties. The structure-activity relationship (SAR) studies highlight the impact of complexation and the type of metal cation on the biological potency of these compounds (Khalil et al., 1988).
Heterocyclic Synthesis
Quinolinone derivatives are crucial intermediates in the synthesis of pyrano[3,2-h]quinolines and fused heterotetracyclic systems. These compounds are synthesized through reactions involving 8-quinolinol and various reagents, contributing to the field of heterocyclic chemistry and expanding the toolkit for synthesizing novel organic compounds (Khalil et al., 1991).
Electrophilic Activation and Reactivity
Research on acetyl-substituted heteroaromatic compounds, including quinolines, has shown that these compounds can undergo electrophilic activation, leading to significant reactivity differences compared to acetophenone. This activation enables new pathways for chemical transformations and synthesizing various heteroaromatic compounds (Klumpp et al., 2000).
Preconcentration of Trace Metals
Quinolinol derivatives have been utilized as bonded polymer supports for preconcentrating trace metals from seawater. This application is crucial for environmental monitoring and analytical chemistry, demonstrating the versatility of quinolinol derivatives in trace metal analysis (Willie et al., 1983).
Basicity and Superbasicity Studies
The basicity of quinolino[7,8-h]quinoline derivatives has been explored, showing that certain substitutions can significantly increase their basicity, making them superbasic compounds. These findings have implications for organic synthesis, especially in reactions where the basicity of the catalyst or reactant plays a critical role (Rowlands et al., 2020).
特性
IUPAC Name |
8-acetyl-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N2O2/c1-8(24)10-3-2-4-11-14(10)23-7-12(16(11)25)15-13(18)5-9(6-22-15)17(19,20)21/h2-7H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKRARMYQYARRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC=C(C2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
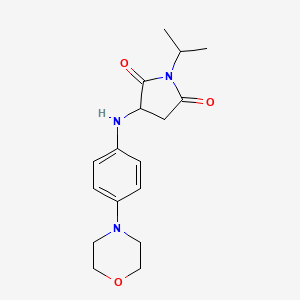
![ethyl 3-(morpholine-4-carbonyl)-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2705787.png)
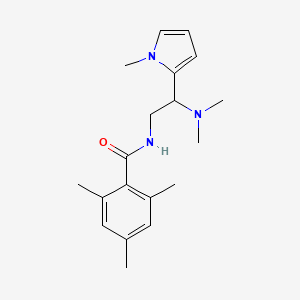
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]propanamide](/img/structure/B2705790.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2705791.png)
![7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbothioamide](/img/structure/B2705794.png)
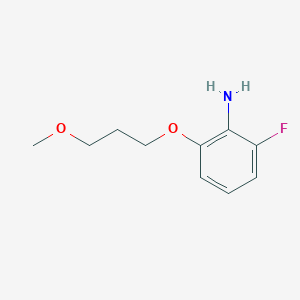
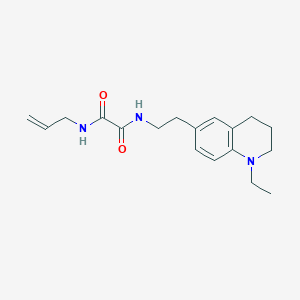
![1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2705798.png)

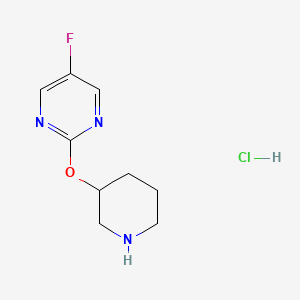
![2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2705803.png)
![2-({2-chloro-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid](/img/structure/B2705804.png)
![2-{[4-(Dimethylamino)phenyl]methylene}-3-phenyl-1-indanone](/img/structure/B2705805.png)
